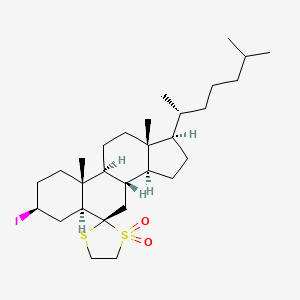
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by its unique structure, which includes two E/Z centers and no defined stereocenters . This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 3,7-dimethyl-2,6-nonadienenitrile involves several steps. One common method includes the reaction of 3,7-dimethyl-2,6-octadien-1-ol with hydrogen cyanide in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure the efficient formation of the nitrile group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3,7-dimethyl-2,6-nonadienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using or can convert the nitrile group to an amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds , forming ketones or aldehydes
Applications De Recherche Scientifique
3,7-dimethyl-2,6-nonadienenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct aroma
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-2,6-nonadienenitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors , thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
3,7-dimethyl-2,6-nonadienenitrile can be compared with other similar compounds such as:
- 3,7-dimethyl-2,6-octadienenitrile
- 3,7-dimethyl-2,6-nonadienal
- 3,7-dimethyl-2,6-nonadienol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of 3,7-dimethyl-2,6-nonadienenitrile lies in its specific nitrile group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
1450589-74-8 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
Clé InChI |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
SMILES isomérique |
CC/C(=C/CC/C(=C\C#N)/C)/C |
SMILES canonique |
CCC(=CCCC(=CC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)

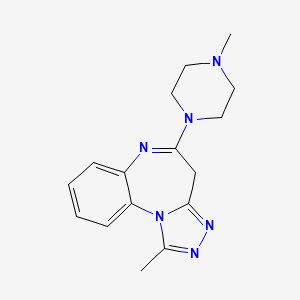

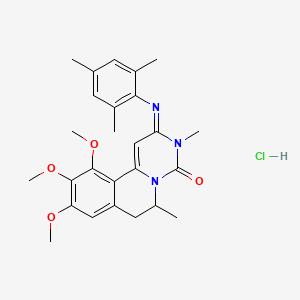
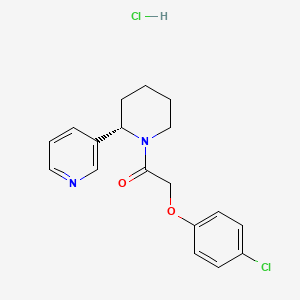
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
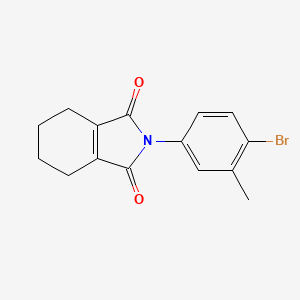
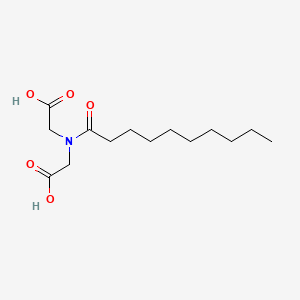
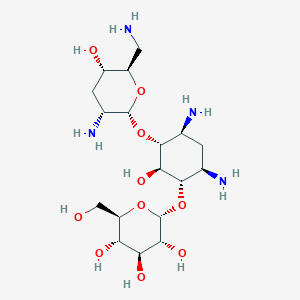
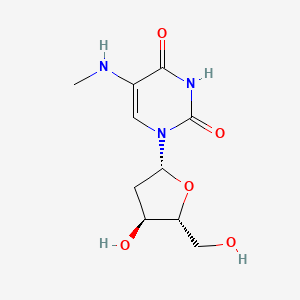
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
